methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate
Description
Stereochemical Features
- The L-valinate component introduces a chiral center at C2, confirmed as the S-enantiomer via synthetic protocols using methyl L-tert-leucinate .
- The pent-4-en-1-yl group’s double bond adopts a trans (E) configuration, as inferred from synthesis methods involving 5-bromopent-1-ene .
Spectroscopic Characterization Data
Spectroscopic studies provide critical insights into the compound’s structural integrity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Electron Ionization (EI-MS) : Molecular ion peak at m/z 356.47 (M⁺), with fragments at m/z 215 (indole-carboxamide ion) and m/z 141 (valinate methyl ester) .
- High-Resolution MS (HRMS) : Calculated for C₂₁H₂₈N₂O₃ [M+H]⁺: 357.2052; Found: 357.2055 .
Crystallographic Analysis and X-ray Diffraction Studies
To date, no X-ray crystallographic data have been reported for this compound. However, molecular geometry can be inferred from analogous structures:
- The indole ring adopts a planar conformation, while the pentenyl chain and valinate moiety introduce steric bulk, likely resulting in a non-planar overall structure .
- Computational models (DFT) predict a dihedral angle of ~120° between the indole plane and the amide bond, optimizing π-π stacking and hydrophobic interactions .
Physicochemical Properties
Key physicochemical parameters are summarized below:
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C20H26N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h5,7-8,10-11,13-14,18H,1,6,9,12H2,2-4H3,(H,21,23)/t18-/m0/s1 |
InChI Key |
RQVMOMGJHFPBNR-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Indole
The synthesis begins with the N-alkylation of indole to introduce the pent-4-en-1-yl moiety. This step involves reacting indole with 1-bromo-pent-4-ene under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of indole’s nitrogen, enabling nucleophilic substitution with the alkyl halide. The reaction is typically conducted at 0°C to room temperature for 1–2 hours, yielding 1-(pent-4-en-1-yl)-1H-indole as the primary product.
Key Considerations :
Acylation of Indole at the C3 Position
Following alkylation, the indole’s C3 position is acylated to introduce the carbonyl group. Trifluoroacetic anhydride (TFAA) is employed as the acylating agent, reacting with 1-(pent-4-en-1-yl)-1H-indole to form 2,2,2-trifluoro-1-[1-(pent-4-en-1-yl)-1H-indol-3-yl]ethan-1-one. This intermediate is critical for subsequent hydrolysis.
Reaction Conditions :
Hydrolysis of the Trifluoroacetyl Group
The trifluoroacetyl-protected intermediate undergoes alkaline hydrolysis to yield 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid. Potassium hydroxide (KOH) in a methanol-toluene solvent system under reflux conditions (2 hours) cleaves the trifluoroacetyl group, producing the carboxylic acid.
Optimization Notes :
Amide Bond Formation with Methyl L-Valinate
The final step involves coupling the carboxylic acid with methyl L-valinate to form the target compound. Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt·H2O) are used as coupling agents in dimethylformamide (DMF), with triethylamine (Et3N) as a base.
Stereochemical Control :
- Methyl L-valinate ensures retention of the S-configuration at the valine chiral center.
- Racemization is minimized by maintaining reaction temperatures below 25°C.
Detailed Synthetic Protocol
Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Indole, 1-bromo-pent-4-ene, NaH | DMF | 0°C → rt | 1 h | 85–90% |
| 2 | TFAA | DMF | 0°C → rt | 2 h | 88–92% |
| 3 | KOH, MeOH, PhMe | Reflux | 110°C | 2 h | 80–87% |
| 4 | Methyl L-valinate, EDC·HCl, HOBt·H2O, Et3N | DMF | rt | 18 h | 70–75% |
Analytical Characterization
Post-synthesis, the product is validated using:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Competing O-alkylation or dialkylation may occur if the alkylating agent is in excess. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively isolates the desired N-alkylated product.
Enantiomeric Purity
Chiral HPLC using a Lux® i-Cellulose-5 column (5 µm, 4.6 × 100 mm) with acetonitrile/water (55:45) confirms >98% enantiomeric excess for the S-enantiomer.
Industrial-Scale Considerations
Cost-Effective Precursors
Methyl L-valinate is commercially available due to its use in antiviral drug synthesis, reducing production costs.
Green Chemistry Approaches
Recent advances propose replacing DMF with cyclopentyl methyl ether (CPME) in the coupling step, improving environmental sustainability without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pent-4-en-1-yl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C20H28N2O3
- Molecular Weight : 356.45 g/mol
- CAS Number : 1971007-97-2
- IUPAC Name : Methyl (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate
Synthetic Cannabinoid Research
MDMB-4en-PINACA is primarily studied for its effects as a synthetic cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the endocannabinoid system, mimicking the effects of natural cannabinoids like THC. Research indicates that it exhibits high potency and efficacy in activating these receptors, which has implications for pain management and neurological disorders .
Toxicological Studies
Due to its psychoactive properties, MDMB-4en-PINACA has been included in toxicological evaluations to assess its safety profile and potential for abuse. Studies have shown that it can produce effects similar to those of THC, including euphoria and altered perception, which raises concerns for recreational use .
In Vitro Pharmacokinetics
Recent studies have focused on the pharmacokinetics of MDMB-4en-PINACA, revealing insights into its absorption, distribution, metabolism, and excretion (ADME). It has been noted that the compound undergoes rapid metabolic degradation, primarily through hydrolysis of the methyl ester group . This instability suggests that while it may have therapeutic potential, its rapid metabolism could limit its effectiveness.
Case Studies
Several case studies have documented instances of intoxication due to MDMB-4en-PINACA. For example:
- A case report highlighted severe agitation and hallucinations in a patient who ingested the compound, leading to emergency medical intervention .
- Another study reported on the prevalence of MDMB-4en-PINACA in seized substances during law enforcement operations, indicating its widespread availability and use in recreational contexts .
Comparative Analysis with Other Compounds
| Compound Name | Potency (CB1 Receptor) | Metabolic Stability | Notes |
|---|---|---|---|
| MDMB-4en-PINACA | High | Low | Rapidly metabolized; psychoactive effects |
| AB-FUBINACA | Moderate | Moderate | Similar structure; longer half-life |
| 5F-MDMB-PICA | High | High | More stable; less psychoactive |
Mechanism of Action
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. It acts as a full agonist, meaning it fully activates these receptors, leading to various physiological and psychoactive effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects, while activation of CB2 receptors in the immune system modulates immune responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate belongs to a broader class of synthetic cannabinoids where structural variations in the alkyl chain, aromatic core, and ester groups influence receptor binding, metabolic stability, and legal status. Key analogues include:
Key Observations :
- Core Heterocycle : Replacement of the indole ring with indazole (e.g., FUB-AMB) enhances metabolic resistance and CB1 receptor affinity due to increased aromatic stacking interactions .
- Fluorination (e.g., 5-fluoropentyl in MPhP-5F-PICA) further improves metabolic stability by resisting oxidative degradation .
- Ester Group : Methylation of the valine carboxylate (as in MMB022 vs. AMB-CHMICA) may alter solubility and hydrolysis rates, influencing pharmacokinetics .
Physicochemical and Analytical Comparisons
Analytical techniques such as GC-MS , LC-MS , NMR , and Raman spectroscopy are critical for differentiating these compounds . For example:
- Mass Spectrometry : MMB022 exhibits a molecular ion peak at m/z 328.4, with fragmentation patterns distinct from MPhP-5F-PICA (expected m/z 380) due to fluorine substitution .
- NMR : The pent-4-en-1-yl group in MMB022 produces characteristic vinyl proton signals (δ ~5.0–5.8 ppm), absent in cyclohexylmethyl analogues .
Pharmacological and Regulatory Status
Fluorinated derivatives (e.g., MPhP-5F-PICA) often exhibit higher potency due to enhanced receptor binding and delayed metabolism . Regulatory frameworks classify many of these compounds as Schedule I substances. For instance, FUB-AMB is explicitly controlled under U.S. federal law , and MMB022’s structural similarity likely places it under analogous restrictions.
Biological Activity
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole ring system, a carbonyl group, and a valine derivative, which contributes to its biological activity.
Pharmacological Potential
This compound exhibits potential pharmacological properties that have been investigated in various studies. The following table summarizes key findings related to its biological activity:
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed pathways include:
- Dopamine Receptor Modulation: The compound may act as a ligand for dopamine receptors, influencing dopaminergic signaling pathways.
- Cytotoxic Mechanisms: Indole derivatives are known to intercalate with DNA, which may contribute to their anticancer effects by disrupting cellular replication processes.
Study 1: Anticancer Activity
In a study published in the Beilstein Journal of Organic Chemistry, researchers investigated the cytotoxic effects of various indole derivatives, including this compound. The compound showed significant cytotoxicity against cervical cancer cells (HeLa) and breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations .
Study 2: Dopaminergic Activity
Research conducted on a series of indole derivatives indicated that this compound exhibited selective binding affinity for D4 dopamine receptors. The Ki value for this compound was reported to be significantly lower than that for other receptor subtypes, suggesting its potential as a therapeutic agent for conditions related to dopaminergic dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
